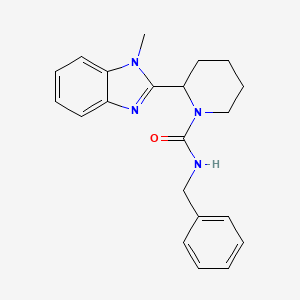
N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide is a complex organic compound that features a benzodiazole ring fused with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: Shares a similar benzyl group and imidazole ring structure.
Nocodazole: Contains a benzimidazole ring and is known for its antineoplastic properties.
Metronidazole: Contains a nitroimidazole ring and is used as an antimicrobial agent.
Uniqueness
N-benzyl-2-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidine-1-carboxamide is unique due to its specific combination of a benzodiazole ring with a piperidine ring and a carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1197640-10-0 |
|---|---|
Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4g/mol |
IUPAC Name |
N-benzyl-2-(1-methylbenzimidazol-2-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C21H24N4O/c1-24-18-12-6-5-11-17(18)23-20(24)19-13-7-8-14-25(19)21(26)22-15-16-9-3-2-4-10-16/h2-6,9-12,19H,7-8,13-15H2,1H3,(H,22,26) |
InChI Key |
VRPWFYPNJRRDEZ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3CCCCN3C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603104.png)
amine](/img/structure/B603106.png)
amine](/img/structure/B603108.png)
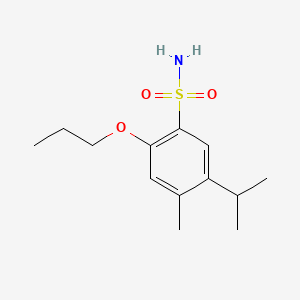
amine](/img/structure/B603112.png)
amine](/img/structure/B603113.png)
![(2-methoxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine](/img/structure/B603114.png)
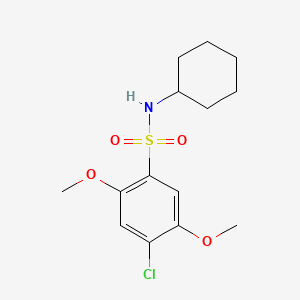

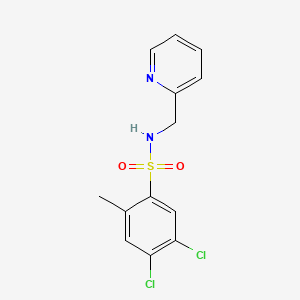
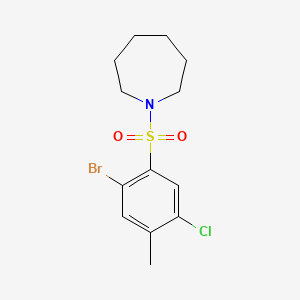
amine](/img/structure/B603123.png)
amine](/img/structure/B603124.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603125.png)
